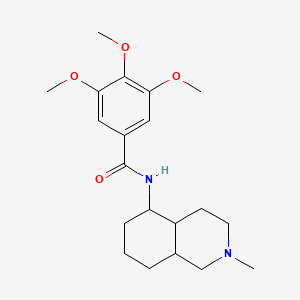

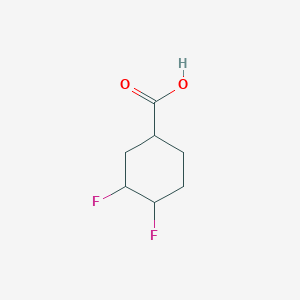

![molecular formula C28H23F7N6O4S2 B12297739 4-(5-cyclopropylthiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonyl-piperazine-2-carboxamide](/img/structure/B12297739.png)

4-(5-cyclopropylthiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonyl-piperazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

JTK-853 es un novedoso inhibidor de la polimerasa del virus de la hepatitis C (VHC) que no es nucleósido y se une al sitio de la palma. Ha demostrado una actividad antiviral significativa en pacientes infectados por el VHC y muestra una alta barrera genética a la resistencia . Este compuesto es particularmente prometedor en el tratamiento del VHC debido a su capacidad para suprimir la aparición de variantes resistentes a los fármacos .

Métodos De Preparación

JTK-853 es un derivado de piperazina sintetizado a través de una serie de reacciones químicas. La ruta sintética implica la preparación de compuestos intermedios, seguida de su combinación en condiciones de reacción específicas . La producción industrial de JTK-853 implica la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza. El proceso suele incluir pasos como la cristalización y la purificación para alcanzar la calidad deseada .

Análisis De Reacciones Químicas

JTK-853 experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, reductores y nucleófilos. Los principales productos que se forman a partir de estas reacciones son derivados de JTK-853 con grupos funcionales modificados . Por ejemplo, el compuesto se puede oxidar para introducir grupos funcionales que contienen oxígeno o reducir para eliminar estos grupos .

Aplicaciones Científicas De Investigación

JTK-853 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como compuesto modelo para estudiar los mecanismos de los inhibidores de la polimerasa no nucleósidos. En biología, se emplea en la investigación sobre los mecanismos de replicación viral y resistencia. En medicina, se está investigando JTK-853 por su potencial para tratar las infecciones por el VHC, particularmente en pacientes que han desarrollado resistencia a otros fármacos antivirales . Además, tiene aplicaciones en la industria farmacéutica para el desarrollo de nuevas terapias antivirales .

Mecanismo De Acción

JTK-853 ejerce sus efectos uniéndose al sitio de la palma de la enzima polimerasa del VHC. Esta unión inhibe la actividad de la enzima, evitando la replicación del ARN viral. Los objetivos moleculares de JTK-853 incluyen residuos específicos de aminoácidos en el sitio de la palma de la polimerasa del VHC . Las vías implicadas en su mecanismo de acción incluyen la inhibición de la síntesis de ARN y la supresión de la replicación viral .

Comparación Con Compuestos Similares

JTK-853 es único en comparación con otros inhibidores de la polimerasa del VHC que no son nucleósidos debido a su alta barrera genética a la resistencia. Los compuestos similares incluyen otros inhibidores que se unen al sitio de la palma, como PSI-6130 y TMC435 . JTK-853 ha mostrado un menor número de colonias resistentes in vitro en comparación con estos compuestos, lo que lo convierte en una opción más potente para las terapias combinadas . Además, JTK-853 ha demostrado efectos aditivos cuando se usa en combinación con otros antivirales de acción directa, lo que destaca aún más su potencial en el tratamiento del VHC .

Propiedades

Fórmula molecular |

C28H23F7N6O4S2 |

|---|---|

Peso molecular |

704.6 g/mol |

Nombre IUPAC |

4-(5-cyclopropyl-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine-2-carboxamide |

InChI |

InChI=1S/C28H23F7N6O4S2/c29-19-11-15(1-8-21(19)45-28(33,34)35)12-37-25(42)20-14-40(26-39-24-22(46-26)13-36-23(38-24)16-2-3-16)9-10-41(20)47(43,44)18-6-4-17(5-7-18)27(30,31)32/h1,4-8,11,13,16,20H,2-3,9-10,12,14H2,(H,37,42) |

Clave InChI |

JQLOVYLALGSISI-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C2=NC=C3C(=N2)N=C(S3)N4CCN(C(C4)C(=O)NCC5=CC(=C(C=C5)OC(F)(F)F)F)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

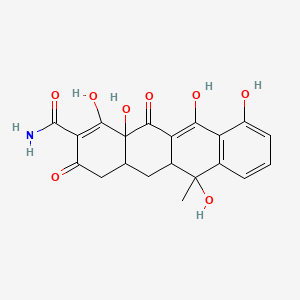

![4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-, (2S)-](/img/structure/B12297678.png)

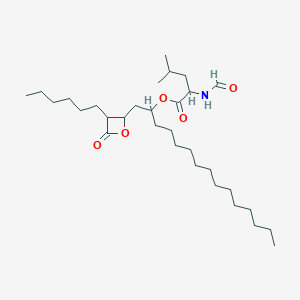

![(3,4,11,12-Tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl) acetate](/img/structure/B12297682.png)

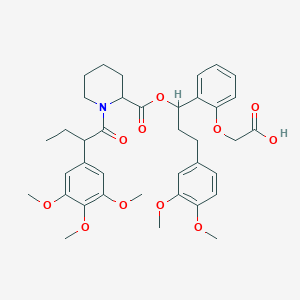

![3-Piperidinol, 5-methyl-2-[(1S)-1-[(3S,6aR,11bR)-2,3,4,6,6a,11,11a,11b-octahydro-3-hydroxy-10,11b-dimethyl-1H-benzo[a]fluoren-9-yl]ethyl]-, (2S,3R,5S)-](/img/structure/B12297699.png)

![2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12297706.png)

![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-phenylpropanoate](/img/structure/B12297712.png)

![N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride](/img/structure/B12297721.png)

![(R)-1,2,3,4-Tetrahydro-6-methoxy-1-[[4-methoxy-3-(phenylmethoxy)phenyl]methyl]-7-(phenylmethoxy)isoquinoline](/img/structure/B12297733.png)

![2-[2-methyl-6-(3,6,15-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12297741.png)